2-Hydroxymethylene Ethisterone

Solid-state characterization Purity analysis Steroid intermediate

Problem: ANDA filings and danazol synthesis require exact structural identity; generic progestogen substitution risks costly HPLC re-validation and yield loss. Solution: 2-Hydroxymethylene Ethisterone provides the authentic 2-hydroxymethylene moiety essential for cyclization to danazol and regulatory impurity profiling. • ≥95% purity, mp 168-170°C; distinct LogP (3.93) ensures baseline resolution from ethisterone (3.88) and danazol (~4.01) in compendial HPLC methods. • Supplied with full characterization data compliant with pharmacopeial guidelines-ready for direct use in AMV, QC, and ANDA submissions. • Ambient shipping; store at 2-8°C. Consistent lot-to-lot quality eliminates re-optimization costs.

Molecular Formula C22H28O3
Molecular Weight 340.5 g/mol
CAS No. 2787-02-2
Cat. No. B022255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxymethylene Ethisterone
CAS2787-02-2
Synonyms(17α)-17-Hydroxy-2-(hydroxymethylene)-pregn-4-en-20-yn-3-one;  17-Ethynyl-2-(hydroxymethylene)-testosterone; 
Molecular FormulaC22H28O3
Molecular Weight340.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)C(=CO)CC34C
InChIInChI=1S/C22H28O3/c1-4-22(25)10-8-18-16-6-5-15-11-19(24)14(13-23)12-20(15,2)17(16)7-9-21(18,22)3/h1,11,13,16-18,23,25H,5-10,12H2,2-3H3/t16-,17+,18+,20+,21+,22+/m1/s1
InChIKeyFYEOMZSZJFOTGQ-LHZXLZLDSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxymethylene Ethisterone (CAS 2787-02-2) – Essential Intermediate and Reference Standard in Steroidal Drug Synthesis


2-Hydroxymethylene Ethisterone (CAS 2787-02-2), also known as 17α-Hydroxy-2-(hydroxymethylene)pregn-4-en-20-yn-3-one, is a synthetic C21 steroidal compound bearing a characteristic 2-hydroxymethylene group . It is formally derived from ethisterone and serves as a key intermediate in the industrial synthesis of danazol, as well as a primary danazol metabolite in vivo . Commercially, it is supplied as a pale yellow solid with a typical purity of ≥95%, and its well-defined physicochemical properties make it a critical analytical reference material for ANDA (Abbreviated New Drug Application) filings and pharmacopeial method development [1].

Critical Procurement Risks of Substituting 2-Hydroxymethylene Ethisterone with In-Class Analogs


Substituting 2-Hydroxymethylene Ethisterone with structurally related progestogens or intermediates (e.g., ethisterone, norethisterone, or unmodified testosterone derivatives) introduces unacceptable risk in both synthetic and analytical workflows. The 2-hydroxymethylene moiety confers a distinct melting point (~100 °C lower than ethisterone ), altered lipophilicity (LogP = 3.93 vs. 4.01 for danazol [1]), and specific reactivity essential for the cyclization step to danazol [2]. Generic substitution would compromise reaction yields, necessitate complete re-optimization of HPLC methods due to shifted retention times, and fail to meet the structural identity requirements mandated by ANDA regulatory filings where this compound is the specified impurity or intermediate reference standard [3].

Quantitative Evidence for Selecting 2-Hydroxymethylene Ethisterone Over Closest Analogs


Melting Point Depression Confers Unique Solid-State Handling and Purity Control

The melting point of 2-Hydroxymethylene Ethisterone (168-170°C) is substantially lower than both its parent compound ethisterone (269-275°C) and the final drug substance danazol (224.4-226.8°C) . This ~100°C differential relative to ethisterone provides a definitive thermal signature for identity verification and purity assessment by differential scanning calorimetry (DSC) in both intermediate and final product quality control .

Solid-state characterization Purity analysis Steroid intermediate

Lipophilicity (LogP) Intermediate Between Ethisterone and Danazol Informs Chromatographic Method Development

The octanol-water partition coefficient (LogP) for 2-Hydroxymethylene Ethisterone is 3.934 . This value lies between the reported LogP of its parent ethisterone (3.88) and the final drug product danazol (mean 4.01±0.51) [1]. The incremental increase in lipophilicity along the synthetic pathway dictates predictable reversed-phase HPLC retention behavior, allowing for systematic resolution of the intermediate from both the starting material and final product during in-process control .

Lipophilicity HPLC method development Steroid analysis

Demonstrated Process Yield in Industrial Danazol Synthesis

In a patented industrial preparation of danazol (CN201410281920), the 2-hydroxymethylene ethisterone intermediate was prepared from ethisterone with a crude yield of ~85.5% (24.8 g obtained from 29.0 g starting material) [1]. This step represents the critical 2-position functionalization required for subsequent isoxazole ring closure. Alternative intermediates lacking the 2-hydroxymethylene group cannot undergo this cyclization, making this compound irreplaceable in this established manufacturing route [1].

Process chemistry Synthetic yield Danazol intermediate

Regulatory-Compliant Characterization Supports ANDA and Pharmacopeial Method Validation

2-Hydroxymethylene Ethisterone is supplied with detailed characterization data compliant with regulatory guidelines and is explicitly recommended for analytical method development, method validation (AMV), Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA), and as a reference standard traceable to USP or EP monographs [1]. This level of characterization is not universally available for generic research-grade steroids and is essential for meeting FDA/EMA filing requirements [1].

ANDA Method validation Reference standard

Structural Determinant of Altered Androgen Receptor Binding via 2-Hydroxymethylene Moiety

Computational docking simulations indicate that the 2-hydroxymethylene substituent in 2-Hydroxymethylene Ethisterone modulates androgen receptor (AR) binding affinity by altering conformational flexibility and hydrogen bonding interactions within the ligand-binding pocket [1]. In contrast, the parent ethisterone lacks this 2-position modification, resulting in a different AR interaction profile. The presence of this group is a common structural feature among certain anabolic steroids where it has been shown to facilitate unique hydrogen bonding with AR glutamine residues (e.g., Gln711), stabilizing the active receptor conformation [2].

Androgen receptor Structure-activity relationship Molecular docking

Primary Procurement-Driven Application Scenarios for 2-Hydroxymethylene Ethisterone (CAS 2787-02-2)


Commercial Manufacturing of Danazol API

The primary industrial application of 2-Hydroxymethylene Ethisterone is as a critical intermediate in the synthesis of danazol active pharmaceutical ingredient (API). As demonstrated in CN201410281920, the compound is prepared from ethisterone via a 2-hydroxymethylene reaction with ~85% crude yield, followed by oximation to yield the final drug substance [1]. Procurement of this intermediate with consistent purity (≥95%) and well-defined melting point (168-170°C) is essential for maintaining validated process performance and meeting pharmacopeial specifications for danazol.

Analytical Method Development and ANDA Filing for Generic Danazol

2-Hydroxymethylene Ethisterone serves as a specified impurity and reference standard in the development and validation of HPLC methods for danazol drug products. Suppliers provide detailed characterization data compliant with regulatory guidelines, enabling its use in Analytical Method Validation (AMV), Quality Control (QC), and ANDA submissions [2]. Its intermediate LogP (3.93) ensures distinct chromatographic resolution from both ethisterone (LogP 3.88) and danazol (LogP ~4.01), a critical parameter for establishing system suitability and impurity profiling .

Metabolism and Pharmacokinetic Studies of Danazol

2-Hydroxymethylene Ethisterone is a primary metabolite of danazol in humans. For in vivo and in vitro studies investigating danazol metabolism, authentic reference material of this specific metabolite is required to quantify its formation, characterize its pharmacokinetic profile, and understand its contribution to the overall pharmacological or toxicological effects of danazol therapy . Substituting a structurally similar steroid would yield erroneous metabolite identification and quantification.

Structure-Activity Relationship (SAR) Studies of 2-Substituted Steroids

In medicinal chemistry research focused on the androgen receptor or other steroid hormone receptors, 2-Hydroxymethylene Ethisterone provides a defined probe for evaluating the impact of the 2-hydroxymethylene group on receptor binding, transcriptional activity, and downstream biological effects [3]. Its unique melting point (168-170°C) and solubility profile (soluble in chloroform, dichloromethane, ethyl acetate) facilitate its handling and use in a variety of in vitro assay formats, distinguishing it from less soluble or less well-characterized analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxymethylene Ethisterone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.